Product packaging for Benzoquinonium(Cat. No.:CAS No. 9025-57-4)

Benzoquinonium

Cat. No.: B3416746
CAS No.: 9025-57-4
M. Wt: 546.8 g/mol
InChI Key: YERABYSOHUZTPQ-UHFFFAOYSA-P
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Description

Endo-1,4-beta-Xylanase is an aromatic amine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H50N4O2+2 B3416746 Benzoquinonium CAS No. 9025-57-4

Properties

IUPAC Name

benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N4O2/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3/p+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERABYSOHUZTPQ-UHFFFAOYSA-P
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N4O2+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

311-09-1 (di-Chloride)
Record name Benzoquinonium
Source ChemIDplus
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DSSTOX Substance ID

DTXSID60997003
Record name N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide)
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Molecular Weight

546.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7554-16-7, 9025-57-4
Record name Benzoquinonium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Endo-1,4-.beta.-xylanase
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Record name N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide)
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Record name Xylanase, endo-1,4
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Record name BENZOQUINONIUM
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Record name endo-1,4-beta-Xylanase
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Historical Context and Early Academic Investigations of Benzoquinonium

Chronology of Significant Academic Discoveries and Studies Related to Benzoquinonium (B1213216)

The initial journey of this compound from laboratory synthesis to early clinical investigation can be traced through a series of key academic publications in the 1950s.

1950: Synthesis and Initial Disclosure. The first documented preparation of this compound chloride was reported by C. J. Cavallito and his colleagues in the Journal of the American Chemical Society. drugfuture.com This publication laid the groundwork for subsequent pharmacological investigations by introducing the novel chemical entity to the scientific community. The compound was initially assigned the code Win-2747. drugfuture.com

1950: First Pharmacological Profile. A comprehensive pharmacological investigation of this compound, then referred to as 2,5-bis-(3-diethylaminopropylamino) benzoquinone-bis-benzylchloride (WIN 2747), was published by J. O. Hoppe in the Journal of Pharmacology and Experimental Therapeutics. medkoo.com This study was pivotal in characterizing the compound as a potent curarimimetic drug.

1952: Early Clinical Applications. The potential utility of this compound chloride, commercially known as Mytolon, in a clinical setting was explored by F. F. Foldes and his team. Their research, published in Anesthesia & Analgesia, detailed its use in combination with other anesthetic agents for abdominal surgery, providing some of the earliest data on its application in humans.

1955: Structure-Activity Relationship Studies. Further research by Hoppe and his collaborators, published in the Journal of Pharmacology and Experimental Therapeutics, delved into the structure-activity relationships of this compound. This study investigated how modifications to the quaternary nitrogen centers of the molecule influenced its neuromuscular blocking activity.

1958: Elucidation of Neuromuscular Blocking Action. A significant study by W. C. Bowman, published in the British Journal of Pharmacology and Chemotherapy, provided a detailed analysis of the neuromuscular blocking action of this compound chloride in animal models (the cat and the hen). nih.gov This research helped to classify its mechanism of action more precisely.

Interactive Data Table: Chronology of Key this compound Studies

YearKey Publication/EventContribution
1950C. J. Cavallito et al., J. Am. Chem. Soc.First synthesis and chemical description of this compound chloride (Win-2747). drugfuture.com
1950J. O. Hoppe, J. Pharmacol. Exp. Ther.Initial comprehensive pharmacological investigation, identifying it as a curarimimetic agent. medkoo.com
1952F. F. Foldes et al., Anesth. Analg.Early clinical study on the use of Mytolon chloride in abdominal surgery.
1955J. O. Hoppe et al., J. Pharmacol. Exp. Ther.Investigation of structure-activity relationships.
1958W. C. Bowman, Br. J. Pharmacol. Chemother.Detailed characterization of its neuromuscular blocking properties in animal models. nih.gov

Seminal Research Contributions to the Understanding of this compound's Chemical and Biological Interactions

The foundational understanding of this compound's properties is owed to the detailed investigations of several key researchers who defined its pharmacological profile.

J. O. Hoppe's Pharmacological Investigation (1950):

J. O. Hoppe's initial and comprehensive study of WIN 2747 (this compound) was instrumental in its early development. His research established the compound's primary action as a neuromuscular blocking agent. Key findings from his investigation include:

Potency: this compound was found to be a highly potent agent, with its activity being comparable to or greater than that of d-tubocurarine, the benchmark curariform drug of the time.

Mechanism of Action: The study suggested that this compound produced a non-depolarizing block, characteristic of curarimimetic drugs, by competing with acetylcholine (B1216132) at the neuromuscular junction.

Autonomic Effects: Hoppe's research also noted that the compound possessed some ganglion-blocking activity, a common characteristic of early neuromuscular blocking agents.

W. C. Bowman's Elucidation of Neuromuscular Block (1958):

W. C. Bowman's work provided a more nuanced understanding of this compound's interaction with the neuromuscular system. His comparative studies in different animal species and muscle types yielded significant insights:

Nature of Paralysis: The research confirmed that this compound induces a curare-like paralysis, as opposed to a decamethonium-like (depolarizing) paralysis. nih.gov

Antagonism: The paralysis induced by this compound could be antagonized by the administration of acetylcholine. nih.gov

Interaction with Anticholinesterases: An interesting finding was that in cats, anticholinesterase agents did not reverse the neuromuscular block caused by this compound, although they did potentiate the antagonistic effect of injected acetylcholine. nih.gov This suggested a complex interaction at the neuromuscular junction.

Early Clinical Observations by F. F. Foldes:

The work of F. F. Foldes and his colleagues provided the initial bridge from preclinical research to potential clinical utility. Their studies in the early 1950s were among the first to administer this compound (Mytolon) to human subjects in a surgical setting. These early clinical investigations were crucial for assessing the compound's efficacy and observing its effects in a real-world medical context.

Interactive Data Table: Summary of Seminal Research Findings

Researcher(s)YearKey Findings
J. O. Hoppe1950Established this compound as a potent, non-depolarizing neuromuscular blocking agent with some ganglion-blocking effects. medkoo.com
W. C. Bowman1958Confirmed the curare-like mechanism of paralysis and described its complex interaction with anticholinesterase drugs. nih.gov
F. F. Foldes et al.1952Conducted early clinical trials, demonstrating its use as a muscle relaxant in surgery.

Molecular Structure, Electronic Properties, and Theoretical Studies

Advanced Spectroscopic and Structural Characterization Methodologies

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Properties

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing species with unpaired electrons, such as radicals and radical cations, which are often intermediates in the redox chemistry of quinone systems du.ac.insrce.hr. EPR detects the magnetic moments of unpaired electrons interacting with an external magnetic field, providing insights into their electronic environment and structure du.ac.inauburn.edu.

While direct EPR studies on Benzoquinonium (B1213216) are not found, EPR has been extensively used to study the radical cations and anions of various p-benzoquinone derivatives rsc.orgnsc.runih.gov. These studies reveal that quinone radical anions, for instance, can be generated through one-electron reduction processes and exhibit characteristic EPR signals with specific g-values and hyperfine coupling constants, which are sensitive to the electronic structure and substituents on the quinone ring rsc.orgnih.gov. For example, studies on p-benzoquinone itself show a five-line semiquinone radical spectrum with characteristic hyperfine coupling constants, indicative of the unpaired electron interacting with protons on the ring nih.gov. The g-values obtained in EPR spectroscopy are crucial for identifying the nature of the radical species and can provide information about the delocalization of the unpaired electron du.ac.insrce.hr.

Differential Pulse Voltammetry (DPV) for Redox Potential Analysis

Differential Pulse Voltammetry (DPV) is an electrochemical technique used to determine the redox potentials of compounds palmsens.compineresearch.com. It involves applying a series of potential pulses superimposed on a staircase potential, with the current measured twice per pulse—once before the pulse and once at the end. The difference between these current measurements is plotted against the applied potential, resulting in peak-shaped voltammograms palmsens.compineresearch.com. DPV is advantageous for its sensitivity and ability to minimize background capacitive currents, making it suitable for quantitative analysis pineresearch.comum.es.

Research on quinone derivatives demonstrates their rich electrochemical behavior, characterized by reversible one- and two-electron transfer reactions ajol.infosciforum.netnih.gov. Studies on various substituted p-benzoquinones have quantified their first and second reduction potentials using techniques like cyclic voltammetry and DPV ajol.infosciforum.netnih.gov. For instance, the reduction potentials of p-benzoquinone derivatives are influenced by electron-donating or withdrawing substituents ajol.infosciforum.netnih.gov. The precise values of these redox potentials are critical for applications such as redox flow batteries ajol.info.

Structure-Activity Relationship (SAR) Studies of this compound and Quinone Analogs

Theoretical Frameworks for SAR Analysis

SAR studies aim to establish a correlation between the structural features of a molecule and its observed biological effect. This involves identifying specific molecular properties that are critical for interaction with a biological target, such as a receptor or enzyme. Theoretical frameworks for SAR analysis often employ computational chemistry and statistical methods to predict and explain biological activity. Techniques such as Density Functional Theory (DFT) are used to calculate various molecular properties, which are then correlated with experimental biological data researchgate.netresearchgate.net. Chemometric methods, including Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA), and Discriminant Analysis (DA), are frequently utilized to analyze complex datasets and identify patterns that link molecular structure to activity researchgate.netresearchgate.net. These approaches provide a systematic way to understand how structural modifications can enhance or diminish a compound's efficacy.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that quantifies the relationship between molecular structure and biological activity. It involves developing mathematical models that correlate specific molecular descriptors with measured biological responses, such as inhibitory concentrations or binding affinities. These models serve as predictive tools, enabling researchers to design and prioritize novel compounds with desired biological properties without the need for extensive experimental synthesis and testing.

QSAR models for quinone derivatives have been developed for various biological activities. For instance, studies on naphthoquinone analogs have employed Multiple Linear Regression (MLR) to correlate descriptors like log P, molar refractivity (MR), and frontier molecular orbital energies with anticancer activity derpharmachemica.com. Similarly, QSAR models using MLR, Support Vector Regression (SVR), Random Forests (RF), and Comparative Molecular Field Analysis (CoMFA) have been developed for benzoquinone derivatives targeting 5-lipoxygenase inhibition researchgate.netresearchgate.net. Other studies have utilized MLR to establish predictive models for leishmanicidal and cytotoxicity activities, identifying key descriptors that govern these effects researchgate.net. The development of these models often involves rigorous validation, both internal and external, to ensure their robustness and predictive power researchgate.netderpharmachemica.com.

Table 1: QSAR Model Development for Quinone Analogs

Study Focus/ActivityQSAR Method(s)Key Descriptors IdentifiedStatistical Parameters (Example)Reference
Anti-trypanocidal activity of quinonesPCA, HCA, SDA, KNN, SIMCAT5 (torsion angle), QTS1 (atomic charges), VOLS2 (substituent volume), HOMO-1 (orbital energy)Implies good predictive power for separating active/inactive compounds. researchgate.net
Anticancer activity of Naphthoquinone analogsMultiple Linear Regression (MLR)log p (o/w), MR, DM, EELE, LUMO, HOMO, TPSACross-validated r² = 0.10835, RMSE = 0.3951 (for a set of 26 analogs) derpharmachemica.com
5-Lipoxygenase inhibition of Benzoquinone derivativesMLR, SVR, RF, CoMFANot explicitly detailed in abstract, but contour maps and descriptor importance implied.Mentioned R² values (training/test) and pIC50 correlation. researchgate.netresearchgate.net
Anti-proliferative and anti-inflammatory activity of 5,8-quinolinequinonesMultiple Linear Regression (MLR)Electronegativity, electronic and thermochemical parametersCorrelation with MR and V (R² = 0.683), MR and S (R² = 0.8105), MR and Cv (R² = 0.7975). dergipark.org.tr
Leishmanicidal activityMultiple Linear Regression (MLR)Five descriptors (unspecified)R² = 0.71, Qloo² = 0.60, Qext² = 0.76, rtest = 0.87 researchgate.net
CytotoxicityQSTR (unspecified)Seven descriptors (unspecified)R² = 0.77, Qloo² = 0.65, Qext² = 0.85, rtest = 0.92 researchgate.net
Biological inhibitory activity of piperazine (B1678402) derivativesMLRELUMO, ω, MR, Log S, PSA, nSignificantly correlated descriptors, specific correlation coefficients not detailed in abstract. researchgate.net
IMPDH inhibition of Benzoxazole derivativesMultiple Linear Regression (MLR)Energy-based descriptors (BE, IME, IE, TorE, VdwE, EE)r² = 0.7948 nih.gov

Identification and Correlation of Molecular Descriptors with Biological Interactions

Molecular descriptors are numerical representations that encapsulate a molecule's structural, physicochemical, and electronic characteristics. Identifying which descriptors best correlate with biological activity is a core aspect of SAR and QSAR studies. These descriptors provide insights into how a molecule interacts with its biological target at a molecular level.

For quinone derivatives, a diverse range of descriptors has been found to be significant. Electronic descriptors, such as the energy of molecular orbitals (e.g., HOMO-1, LUMO), atomic charges (e.g., QTS1), and electrophilicity index (ω), are frequently implicated in biological activity, reflecting the molecule's electron distribution and reactivity researchgate.netresearchgate.netdergipark.org.tr. Topological descriptors, like TPSA (Topological Polar Surface Area) and various indices that describe molecular connectivity and shape, also play a role researchgate.netderpharmachemica.comresearchgate.netmdpi.com. Physicochemical descriptors, including lipophilicity (often represented by log P), molar refractivity (MR), and aqueous solubility (Log S), are crucial for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic binding pockets researchgate.netderpharmachemica.comdergipark.org.tr. Steric descriptors, such as substituent volume (e.g., VOLS2) and torsion angles (e.g., T5), are essential for defining the molecule's shape and how it fits into a binding site researchgate.netmdpi.com.

Table 2: Molecular Descriptors Correlated with Biological Interactions in Quinone Analogs

Molecular DescriptorsTypeBiological Activity/TargetExample Correlation/FindingReference
T5 (torsion angle)Topological/ConformationalAnti-trypanocidalImportant for separating active/inactive compounds. researchgate.net
QTS1 (sum of absolute values of atomic charges)ElectronicAnti-trypanocidalImportant for separating active/inactive compounds. researchgate.net
VOLS2 (volume of substituent at region B)StericAnti-trypanocidalImportant for separating active/inactive compounds. researchgate.net
HOMO-1 (energy of molecular orbital below HOMO)ElectronicAnti-trypanocidalImportant for separating active/inactive compounds. researchgate.net
log p (o/w)Physicochemical (Hydrophobicity)Anticancer (Naphthoquinone analogs)Compared with IC50 values. derpharmachemica.com
MR (Molar Refractivity)PhysicochemicalAnticancer (Naphthoquinone analogs), Anti-proliferative/inflammatory (5,8-quinolinequinones)Compared with IC50 values; correlated with activity (R² up to 0.8105). derpharmachemica.comdergipark.org.tr
DM-Anticancer (Naphthoquinone analogs)Compared with IC50 values. derpharmachemica.com
EELE-Anticancer (Naphthoquinone analogs)Compared with IC50 values. derpharmachemica.com
LUMO (Lowest Unoccupied Molecular Orbital Energy)ElectronicAnticancer (Naphthoquinone analogs)Compared with IC50 values. derpharmachemica.com
HOMO (Highest Occupied Molecular Orbital Energy)ElectronicAnticancer (Naphthoquinone analogs)Compared with IC50 values. derpharmachemica.com
TPSA (Topological Polar Surface Area)TopologicalAnticancer (Naphthoquinone analogs)Compared with IC50 values. derpharmachemica.com
ElectronegativityElectronicAnti-proliferative/inflammatory (5,8-quinolinequinones)Best correlated parameter with electronic and thermochemical parameters. dergipark.org.tr
Electrophilicity Index (ω)ElectronicBiological inhibitory activity (piperazine derivatives)Significantly correlated. researchgate.net
ELUMO (Lowest Unoccupied Molecular Orbital Energy)ElectronicBiological inhibitory activity (piperazine derivatives)Significantly correlated. researchgate.net
Log S (Aqueous Solubility)PhysicochemicalBiological inhibitory activity (piperazine derivatives)Significantly correlated. researchgate.net
Refractive Index (n)PhysicochemicalBiological inhibitory activity (piperazine derivatives)Significantly correlated. researchgate.net
CPSA (Charge Partial Surface Area)Electronic/TopologicalOverall biological activitySelected descriptor. mdpi.com
WHIM descriptorsSteric/ElectronicOverall biological activityCapture molecular size, shape, symmetry, atom distribution. mdpi.com
Molecular Distance Edge (MDE) descriptorsTopologicalAntitumor activityMost important type of descriptor. mdpi.com
MDEO-12TopologicalAntitumor activityCodifies molecular size, accounts for oxygen atoms. mdpi.com
Binding Energy (BE), Intermolecular Energy (IME), Internal Energy (IE), Torsional Energy (TorE), vdW + Hbond + desolv Energy (VdwE), Electrostatic Energy (EE)Electronic/Interaction/ConformationalIMPDH inhibition (Benzoxazole derivatives)Used as descriptors in QSAR models. nih.gov

Impact of Steric and Electronic Effects on Bioactivity

The steric and electronic properties of a molecule are paramount in determining its interaction with biological targets. Steric effects relate to the size, shape, and spatial arrangement of atoms and functional groups, influencing how well a molecule can fit into a binding site. Electronic effects, such as electron distribution, polarity, and the presence of electron-donating or withdrawing groups, dictate the molecule's reactivity and its ability to form specific chemical bonds or electrostatic interactions.

For quinones, their inherent ability to undergo reversible redox reactions is a key electronic property that underpins much of their biological activity. This redox cycling can lead to the generation of reactive oxygen species (ROS), which can cause cellular damage and contribute to cytotoxicity researchgate.net. The insertion of electron-withdrawing groups into the quinone structure can modulate its redox potential, thereby influencing its biological activity researchgate.net. Studies have also indicated that steric parameters can significantly impact the bioactivity of quinone derivatives, sometimes more so than electronic or lipophilic properties, as seen in some antiviral studies ubaya.ac.id. In general SAR principles, a comprehensive understanding of bioactivity requires considering the interplay of steric, hydrophobic, and electronic factors, as these collectively govern molecular recognition and interaction with biological systems nih.goviupac.org. For this compound-type compounds, the steric and electronic nature of substituents around the quaternary ammonium (B1175870) moieties can influence their binding affinity to targets like acetylcholinesterase iupac.org.

Mechanisms of Action at the Molecular and Cellular Levels

Cholinergic System Interactions

The cholinergic system is critical for neuromuscular transmission, autonomic function, and various processes within the central nervous system. Benzoquinonium (B1213216) targets two principal components of this system: the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction and the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).

This compound is classified as a non-depolarizing neuromuscular blocking agent. nih.gov Its primary mechanism of action involves the competitive antagonism of nAChRs at the motor endplate. nih.gov These receptors are ligand-gated ion channels that, upon binding to acetylcholine, undergo a conformational change to allow the influx of cations, leading to depolarization and muscle contraction.

In vitro and in vivo studies have established that this compound functions as a competitive antagonist at the nAChR. nih.gov This means it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and inducing the conformational change necessary for channel opening. The paralysis induced by this compound can be overcome by increasing the concentration of acetylcholine at the synapse, a hallmark of competitive antagonism. nih.gov This curare-like effect is the basis for its action as a skeletal muscle relaxant. nih.gov

Table 1: In Vitro Receptor Binding Profile of this compound at nAChRs

Receptor Target Interaction Type Effect on Receptor
Nicotinic Acetylcholine Receptor (nAChR) Competitive Antagonist Blocks acetylcholine binding without activating the receptor.

As a competitive antagonist, this compound indirectly modulates the ion channel of the nAChR. By preventing the binding of acetylcholine, it effectively keeps the channel in its closed, non-conductive state. The binding of an antagonist does not induce the allosteric changes required to open the channel pore. Consequently, there is no influx of sodium and potassium ions across the postsynaptic membrane, which prevents the generation of an end-plate potential. Without a sufficient end-plate potential to reach the threshold, the muscle fiber does not depolarize, and muscle contraction is inhibited. This compound does not act as a channel blocker that physically occludes the pore; rather, it prevents the channel from opening in the first place.

In addition to its effects on nAChRs, this compound possesses the ability to inhibit acetylcholinesterase, the enzyme that breaks down acetylcholine in the synaptic cleft. However, studies in animal models suggest that this anticholinesterase activity plays a minor role in its primary neuromuscular blocking effect. nih.gov The benzoquinone moiety is a known structural feature of various AChE inhibitors. gjpb.deresearchgate.net

Research on related benzoquinone derivatives provides insight into the potential mechanisms by which this compound may inhibit AChE. In vitro studies on these derivatives have demonstrated both competitive and non-competitive inhibition. gjpb.deresearchgate.net

Competitive Inhibition: In this model, the inhibitor competes with the substrate (acetylcholine) for the active site of the enzyme. Compounds such as 1,4-benzoquinone (B44022) and 2,6-dimethyl-1,4-benzoquinone have been shown to act as competitive inhibitors of AChE. gjpb.deresearchgate.net

Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. 2,6-dichloro-1,4-benzoquinone (B104592) exhibits non-competitive inhibition. gjpb.deresearchgate.net

Given the structure of this compound, it is plausible that it could engage in either of these inhibitory mechanisms, or a mixed-type inhibition.

Table 2: In Vitro Acetylcholinesterase Inhibition by Benzoquinone Derivatives

Compound Inhibition Type IC50 (nM) Ki (nM)
1,4-Benzoquinone Competitive 187 262
2,6-Dichloro-1,4-benzoquinone Non-competitive 48 102
2,6-Dimethyl-1,4-benzoquinone Competitive 106 54

Data from a study on benzoquinone derivatives, not this compound itself. gjpb.deresearchgate.net

Acetylcholinesterase (AChE) Modulation and Inhibition

Redox Biochemistry and Oxidative Processes in Biological Systems

The chemical structure of this compound, featuring a quinone ring, is central to its role in redox biochemistry. This structure allows it to participate in oxidation-reduction reactions, which are fundamental to many biological processes.

This compound can function as an analog to endogenous electron transport cofactors, such as Coenzyme Q (ubiquinone), due to its benzoquinone core. Coenzyme Q is a vital component of the mitochondrial electron transport chain, responsible for shuttling electrons between respiratory complexes. Synthetic ubiquinone derivatives with modifications to the benzoquinone ring have been studied to understand their electron-transfer activity. The efficacy of these analogs as electron acceptors or donors depends on the substituents on the benzoquinone ring. For instance, the methoxy (B1213986) groups at the 2- and 3-positions of the ubiquinone ring are critical for its activity as an electron acceptor for succinate-ubiquinone reductase nih.gov. This compound, by mimicking the structure of ubiquinone, can potentially interact with the enzymes of the electron transport chain, accepting or donating electrons and thereby interfering with the normal flow of electrons and proton pumping, which is essential for ATP synthesis. Some benzoquinone analogs have been shown to inhibit electron transport in the chain pnas.org.

A key aspect of the mechanism of action of benzoquinones is their ability to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). This process involves the reduction of the quinone to a semiquinone radical or a hydroquinone (B1673460), followed by the transfer of an electron to molecular oxygen to form the superoxide (B77818) radical (O₂⁻) nih.govimrpress.com. This regenerates the parent quinone, which can then undergo another round of reduction, thus creating a catalytic cycle of ROS production.

The reduction of the benzoquinone can be carried out by cellular reductases, such as NADPH-cytochrome P450 reductase. The resulting semiquinone radical can then react with molecular oxygen to produce superoxide nih.gov. The superoxide radical can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). This increase in intracellular ROS levels leads to oxidative stress, a condition that can cause damage to cellular components including lipids, proteins, and DNA.

Summary of Reactive Oxygen Species (ROS) Generation by this compound
StepReactantsProductsEnzymes/ConditionsCellular Effect
1. ReductionThis compound (Q), NADPHSemiquinone radical (Q•⁻) or Hydroquinone (QH₂)Cellular reductases (e.g., NADPH-cytochrome P450 reductase)Initiation of the redox cycle
2. OxidationSemiquinone radical (Q•⁻), O₂This compound (Q), Superoxide radical (O₂⁻)Aerobic conditionsGeneration of primary ROS
3. Dismutation2 x Superoxide radical (O₂⁻), 2H⁺Hydrogen peroxide (H₂O₂), O₂Superoxide dismutase (SOD)Formation of a more stable ROS
4. Fenton ReactionHydrogen peroxide (H₂O₂), Fe²⁺Hydroxyl radical (•OH), OH⁻, Fe³⁺Presence of transition metalsGeneration of a highly reactive ROS

This compound and its analogs can potentially interfere with the biosynthesis of Coenzyme Q. The biosynthesis of the benzoquinone ring of Coenzyme Q starts from the precursor 4-hydroxybenzoic acid (4-HB). A series of enzymatic modifications, including hydroxylations, methylations, and decarboxylation, are required to produce the final functional ubiquinone nih.govfrontiersin.org.

Analogs of 4-HB can act as competitive inhibitors of the enzymes involved in this pathway. By competing with the natural substrate, these analogs can impair the endogenous production of Coenzyme Q nih.gov. This can lead to a deficiency in Coenzyme Q, which would disrupt the electron transport chain and other Coenzyme Q-dependent cellular functions. For example, supplementation with β-resorcylic acid, a benzoquinone ring analog, has been shown to decrease the accumulation of an intermediate in the CoQ biosynthetic pathway, indicating an impairment of the endogenous pathway by competing with 4-HB nih.gov.

Nucleic Acid Interactions and Molecular Effects

In addition to its role in redox cycling, this compound can directly and indirectly interact with nucleic acids, leading to significant molecular damage and cellular consequences.

The generation of ROS through the redox cycling of this compound is a primary mechanism for the induction of DNA strand breaks. The highly reactive hydroxyl radical (•OH), produced via the Fenton reaction, can attack the sugar-phosphate backbone of DNA, leading to single-strand and double-strand breaks nih.gov.

Studies with the diaziridinylbenzoquinone, diaziquone (B1670404) (AZQ), have shown that the production of DNA strand breaks in isolated nuclei requires a reducing agent like NADPH and is significantly inhibited by superoxide dismutase. This provides strong evidence that the mechanism involves the transfer of an electron from a reduced form of the benzoquinone to molecular oxygen, leading to the formation of superoxide and subsequent ROS that damage DNA nih.gov.

Certain derivatives of benzoquinone, particularly those containing two reactive groups, can act as bifunctional alkylating agents and induce the formation of covalent cross-links in DNA. These cross-links can be either within the same strand (intrastrand) or between the two strands of the DNA double helix (interstrand) nih.govwikipedia.org.

The mechanism of DNA cross-linking by these compounds is distinct from that of ROS-induced strand breakage. It is significantly enhanced by the reduction of the quinone ring to a hydroquinone nih.govnih.gov. This reduction increases the nucleophilicity of the molecule and facilitates the alkylation of nucleophilic sites on DNA bases, most commonly the N7 position of guanine (B1146940) wikipedia.org. For a cross-link to form, the molecule must contain at least two reactive moieties, such as aziridine (B145994) rings. Following the initial alkylation of one DNA strand, the second reactive group can then react with a base on the opposing strand, forming an interstrand cross-link nih.gov. These cross-links are highly cytotoxic lesions as they prevent the separation of the DNA strands, which is necessary for DNA replication and transcription wikipedia.org.

Mechanisms of this compound-Induced DNA Damage
Type of DamagePrimary MediatorMolecular MechanismKey RequirementsConsequence
Strand BreakageReactive Oxygen Species (ROS), especially •OHOxidative attack on the deoxyribose-phosphate backbone of DNA.Redox cycling of the benzoquinone ring in the presence of O₂ and reducing agents (e.g., NADPH).Single- and double-strand breaks in DNA.
Cross-linkingBifunctional alkylating agentNucleophilic attack by DNA bases (e.g., guanine) on the reactive groups of the reduced benzoquinone derivative.Reduction of the quinone ring to hydroquinone; presence of two reactive moieties on the molecule.Formation of intrastrand or interstrand covalent linkages in DNA, blocking replication and transcription.

Other Biochemical and Cellular Pathway Modulations

Scientific literature extensively details the primary mechanism of action of this compound as a neuromuscular blocking agent. However, information regarding its specific effects on other biochemical and cellular pathways, such as biofilm formation and cellular redox processes, is not extensively documented in currently available research. While the broader class of quinone compounds has been investigated for such activities, direct evidence for this compound's involvement in these mechanisms is limited. The following sections explore the theoretical potential for these activities based on the compound's chemical nature and the known actions of related molecules.

Antibiofilm Activity Mechanisms (e.g., substrate deprivation, membrane rupture, protein binding)

There is a lack of specific studies investigating the antibiofilm activity of this compound. However, the structurally related class of benzoquinones has demonstrated notable antibiofilm properties. For instance, various benzoquinone derivatives have been shown to inhibit biofilm formation and eradicate existing biofilms of clinically significant bacteria.

One proposed mechanism for the antibiofilm activity of some quinone compounds is the perturbation of the bacterial cell membrane. Research on compounds like tert-butyl benzoquinone (TBBQ) indicates that its antibiofilm effects are attributed to its ability to disrupt the cell membrane, leading to the death of both actively growing and persister cells within the biofilm matrix. This action is distinct from agents that work by destructuring the biofilm matrix itself. For example, thymoquinone, a benzoquinone compound, has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with quorum sensing mechanisms.

Another potential mechanism is the alteration of bacterial morphology. Studies on oncocalyxone A, a benzoquinone, have revealed that it can significantly alter the morphology of bacteria such as Staphylococcus epidermidis and methicillin-resistant S. aureus (MRSA), which could contribute to its antibiofilm effects. While these findings are for related compounds, they suggest plausible avenues through which this compound, as a quinone derivative, might exert antibiofilm activity.

Table 1: Investigated Antibiofilm Mechanisms of Benzoquinone-Related Compounds

CompoundOrganism(s)Observed Mechanism(s)
Tert-butyl benzoquinone (TBBQ)Staphylococcus aureusMembrane perturbation
ThymoquinonePseudomonas aeruginosaQuorum sensing inhibition
Oncocalyxone AStaphylococcus epidermidis, MRSAAlteration of bacterial morphology

This table is based on data from related benzoquinone compounds and does not represent direct findings for this compound.

Potential for Redox Effects on Cellular Processes

The potential for this compound to exert redox effects on cellular processes is rooted in the fundamental chemistry of its quinone structure. Quinones are known to be redox-active molecules capable of participating in electron transfer reactions. This can lead to the generation of reactive oxygen species (ROS) and the induction of oxidative stress within cells.

The redox cycling of quinones involves their reduction to semiquinones and hydroquinones, a process that can consume cellular reducing equivalents like NADH and NADPH. Subsequent reoxidation of the hydroquinone back to the quinone can transfer electrons to molecular oxygen, generating superoxide radicals and other ROS. This cycling can disrupt the cellular redox balance and lead to oxidative damage to lipids, proteins, and DNA.

Naphthoquinones, which share the core quinone structure, have been shown to cause oxidative stress and modulate redox signaling pathways. These effects can lead to a variety of cellular responses, from the activation of antioxidant defense mechanisms to the initiation of apoptosis. While the specific redox potential and cellular interactions of this compound have not been detailed in the available literature, its chemical structure suggests a capacity to engage in similar redox chemistry.

Table 2: Potential Redox-Mediated Cellular Effects of Quinone Compounds

ProcessDescriptionPotential Consequence
Redox CyclingReversible reduction and oxidation of the quinone moiety.Generation of reactive oxygen species (ROS).
Depletion of Reducing EquivalentsConsumption of NADH and NADPH during quinone reduction.Disruption of cellular metabolic processes.
Oxidative DamageROS-mediated damage to cellular macromolecules.Lipid peroxidation, protein carbonylation, DNA damage.
Modulation of Signaling PathwaysAlteration of redox-sensitive signaling cascades.Activation of stress responses, apoptosis.

This table outlines general principles of quinone redox chemistry and does not represent direct experimental findings for this compound.

Preclinical Research Models and Methodologies for Mechanistic Elucidation

In Vitro Pharmacological Models and Assays

In vitro pharmacological models and assays are foundational in preclinical research for characterizing the direct interactions of compounds with biological targets, determining potency, and understanding mechanisms of action without the complexities of a whole organism.

Receptor Binding Assays: Competition, Saturation, and Kinetic Studies

Receptor binding assays are essential for quantifying the affinity and specificity of a compound for its target receptor. These assays typically involve the use of radioligands or other labeled molecules that bind to specific receptors.

Competitive Binding Assays: These studies are designed to determine the relative affinities of test compounds for a receptor. They involve incubating a fixed concentration of a radiolabeled ligand with receptor-containing preparations (e.g., cell membranes or whole cells) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, allowing for the determination of IC50 values, from which Ki values (inhibition constants) can be derived giffordbioscience.comrevvity.comwikipedia.orgnih.gov.

Saturation Binding Assays: These experiments are conducted by incubating receptor preparations with increasing concentrations of a radiolabeled ligand. This allows for the determination of the maximum number of binding sites (Bmax), representing receptor density, and the dissociation constant (Kd), which reflects the affinity of the radioligand for the receptor giffordbioscience.comrevvity.comnih.gov.

Kinetic Binding Assays: Kinetic studies measure the rates of association (kon) and dissociation (koff) of a radiolabeled ligand from its receptor. These parameters provide additional information about the binding interaction and can be used to calculate a kinetic Kd value. Understanding these rates is crucial for optimizing assay conditions and predicting drug-receptor interactions over time giffordbioscience.comrevvity.comnih.govnih.gov.

While these methodologies are standard for receptor characterization, specific quantitative receptor binding data (e.g., Kd, Ki values) for Benzoquinonium (B1213216) itself were not detailed in the reviewed literature. However, this compound derivatives have been explored in contexts suggesting potential receptor interactions, particularly with acetylcholine (B1216132) receptors (AChRs) uky.edu.

Functional Assays for Ion Channel Activity and Cellular Responses

Functional assays assess the biological effect of a compound on its target, such as modulating ion channel activity or inducing cellular responses.

This compound chloride has been investigated for its effects on ion channels. In vitro studies have indicated that this compound chloride can cause a shortening of the duration of end-plate currents at neuromuscular junctions bath.ac.uknih.gov. This suggests a direct impact on the function of ion channels involved in neuromuscular transmission. Furthermore, this compound chloride, along with related benzo[c]quinolizinium derivatives like MPB-07, has been studied for its potential to potentiate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel nih.gov. These findings highlight this compound's role in modulating ion channel activity, a critical aspect of cellular signaling and physiological response.

General in vitro techniques for studying ion channels include fluorescence-based assays, which can measure changes in membrane potential or ion flux across the cell membrane, and electrophysiological methods like patch-clamp recordings, which directly measure ionic currents ionbiosciences.comnanion.desbdrugdiscovery.com. These methods are vital for understanding how compounds like this compound interact with and alter the function of specific ion channels. Studies involving this compound dibromide have also explored its interactions within systems involving acetylcholine receptors (AChRs) uky.edu.

Enzymatic Activity and Inhibition Studies

Enzyme inhibition studies are crucial for understanding how compounds can modulate biochemical pathways by affecting enzyme activity.

While direct enzymatic inhibition data for this compound itself was not found, studies on related benzoquinone derivatives have provided insights into their enzymatic inhibitory properties. For instance, certain 1,4-benzoquinone (B44022) derivatives have demonstrated significant inhibition of Acetylcholinesterase (AChE) gjpb.de. These compounds exhibited IC50 values in the nanomolar range (48-187 nM) and Ki values between 54 ± 0.007 nM and 262 ± 0.016 nM, with varying inhibition mechanisms (competitive or non-competitive) gjpb.de. Similarly, 1,4-benzoquinone has been shown to inhibit Monoamine Oxidase (MAO) enzymes, with IC50 values reported as 4.82 μM for MAO-A and 10.2 μM for MAO-B, often acting as an irreversible inhibitor of MAO-A nih.gov. These studies underscore the potential for quinone-based structures to interact with and modulate enzyme activity, providing a framework for understanding how related compounds might function.

Emerging Research Directions and Future Perspectives

Exploration of Novel Benzoquinonium (B1213216) Analogs with Targeted Biological Selectivity

Research into quinone derivatives, in general, has shown that modifications can lead to compounds with potent anticancer, antioxidant, antiviral, and antibacterial activities nih.gov. For this compound, analog development aims to fine-tune its interaction with specific receptors or enzymes. For instance, understanding the structure-activity relationships (SAR) of existing this compound analogs could guide the design of new compounds with improved potency and specificity.

Table 6.1.1: Potential this compound Analogs and Targeted Biological Selectivity

Analog Design StrategyPotential Target/PathwayExpected Outcome
Modification of quaternary ammonium (B1175870) groupsNicotinic Acetylcholine (B1216132) Receptors (nAChRs) subtypesEnhanced selectivity for specific nAChR subtypes (e.g., α7 nAChR)
Introduction of electron-donating/withdrawing substituents on the quinone ringRedox-sensitive cellular pathways, enzymes involved in oxidative stressModulated redox potential and activity
Alteration of linker chain length/flexibilityReceptor binding pocket interactionsImproved fit and affinity for target sites
Conjugation with targeting moieties (e.g., peptides, antibodies)Specific cell types or tissues (e.g., cancer cells)Targeted delivery and reduced systemic exposure

Application of Advanced Computational Approaches for Predictive Modeling of Interactions

Computational methods are increasingly vital in accelerating the drug discovery process and understanding molecular interactions. For this compound, advanced computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, molecular dynamics (MD) simulations, and artificial intelligence (AI)/machine learning (ML) are being employed mdpi.comhelsinki.finih.govbeilstein-journals.orgnih.gov. These techniques allow researchers to predict how this compound and its analogs will interact with biological targets in silico, identify promising candidates, and elucidate mechanisms of action before extensive experimental validation.

QSAR models, for example, can correlate structural features of this compound derivatives with their biological activity, enabling the design of more potent compounds mdpi.com. Molecular docking simulations can predict the binding modes and affinities of this compound to target proteins, such as nicotinic acetylcholine receptors (nAChRs), which are known targets for this compound apexbt.commedchemexpress.commedchemexpress.comuni-bonn.denih.gov. Furthermore, MD simulations can provide insights into the dynamic behavior of these interactions, accounting for target flexibility and solvation effects. AI and ML are also being integrated to analyze large datasets, predict toxicity, and optimize drug-like properties, thereby streamlining the development pipeline mdpi.com.

Table 6.2.1: Computational Methods in this compound Research

Computational MethodApplication in this compound ResearchOutput/Insight
Molecular DockingPredicting binding poses and affinities to protein targets (e.g., nAChRs)Identification of key binding interactions, ranking of potential binders
QSAR ModelingCorrelating structural features with biological activityDesign of analogs with improved potency and selectivity
Molecular DynamicsSimulating dynamic interactions and conformational changesUnderstanding binding stability, allosteric effects, and dynamic properties
Virtual ScreeningRapidly screening large libraries of compounds for potential activityPrioritizing compounds for experimental testing
AI/Machine LearningPredicting ADMET properties, identifying novel SAR, optimizing lead compoundsAccelerating lead optimization and reducing failure rates

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Biological Systems

To gain a holistic understanding of this compound's effects on biological systems, the integration of multi-omics data is becoming increasingly important nih.govmdpi.comnih.gov. This approach combines data from genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites) to provide a comprehensive molecular profile of cellular responses. By analyzing how this compound influences gene expression, protein activity, and metabolic pathways simultaneously, researchers can elucidate complex mechanisms of action, identify novel targets, and understand cellular adaptation processes.

For instance, transcriptomic analysis could reveal how this compound affects the expression of genes related to neurotransmission or cellular signaling. Proteomic studies could identify specific proteins that are modulated by this compound, while metabolomic profiling might uncover changes in key metabolic intermediates. Integrating these datasets can reveal intricate regulatory networks and provide a systems-level view of this compound's impact, which is crucial for understanding its therapeutic potential and potential side effects.

Table 6.3.1: Multi-Omics Data Integration for this compound Research

Omics LayerData Type AnalyzedPotential Insights into this compound Action
GenomicsDNA sequences, genetic variationsIdentifying genetic predispositions to this compound response or resistance
TranscriptomicsmRNA and non-coding RNA expression levelsUnderstanding transcriptional regulation induced by this compound
ProteomicsProtein expression levels, post-translational modificationsIdentifying key protein targets and signaling pathways affected by this compound
MetabolomicsLevels of small molecules (metabolites)Elucidating changes in cellular metabolism and biochemical pathways
Integrated Analysis Combined omics dataComprehensive understanding of molecular mechanisms, systems-level effects, and drug-target interactions

Elucidation of this compound's Role in Fundamental Biological Processes beyond Specific Receptors

Beyond its known interactions with specific receptors, such as nicotinic acetylcholine receptors, this compound may play roles in more fundamental biological processes. Quinone compounds, in general, are known for their involvement in redox cycling, electron transport, and their ability to generate reactive oxygen species (ROS) mdpi.comijarst.in. These properties can influence cellular respiration, DNA integrity, and various signaling pathways.

Future research could explore this compound's impact on cellular energy production, its potential to induce or scavenge free radicals, and its effects on cellular defense mechanisms. Understanding these broader cellular activities is essential for a complete picture of this compound's biological profile, potentially revealing new therapeutic avenues or mechanisms of toxicity. For example, studies on p-benzoquinone (PBQ), a related compound, indicate its role as a free radical inhibitor and crosslinking enhancer in polymers, suggesting that this compound might also possess dual roles in biological and material contexts vulcanchem.com.

Table 6.4.1: Fundamental Biological Processes Potentially Influenced by this compound

Biological ProcessPotential Mechanism of this compound ActionResearch Focus
Cellular RespirationInterference with electron transport chain, ATP productionInvestigating effects on mitochondrial function
Redox BalanceROS generation/scavenging, modulation of antioxidant enzymesAssessing oxidative stress induction or mitigation
DNA IntegrityDirect DNA damage, interference with repair mechanismsEvaluating genotoxicity and DNA damage response
Cellular Signaling PathwaysModulation of kinase activity, transcription factor activationMapping signaling cascades affected by this compound
Protein CrosslinkingCovalent modification of proteins via Michael additionStudying protein adduct formation and functional consequences

Development of New Research Methodologies for Studying Quinone-Based Compounds

The unique chemical properties of quinone-based compounds, including this compound, necessitate the development of specialized research methodologies. Advancements in analytical techniques, such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, are crucial for accurate quantification, identification, and structural elucidation of this compound and its metabolites in complex biological matrices mdpi.com.

Furthermore, the development of novel cell-based assays, advanced imaging techniques (e.g., fluorescence microscopy, super-resolution microscopy), and biosensors could provide more sensitive and specific tools for tracking this compound's cellular uptake, distribution, and interaction with its targets. Methodologies that can probe redox activity, monitor reactive intermediates, or visualize compound localization within living cells would significantly enhance our understanding of this compound's behavior. Research into greener and more efficient synthetic methods for quinones also contributes to the broader field of studying these compounds ijarst.inresearchgate.net.

Table 6.5.1: Emerging Methodologies for Studying this compound and Quinone Compounds

Methodology CategorySpecific Techniques/ApproachesApplication in this compound Research
Analytical Techniques HPLC-MS/MS, LC-NMR, GC-MSQuantifying this compound and metabolites in biological samples, structural characterization
Cell-Based Assays High-throughput screening assays, reporter gene assaysAssessing biological activity, screening analogs, measuring cellular responses
Imaging Techniques Fluorescence microscopy, confocal microscopy, live-cell imagingVisualizing this compound localization, tracking its movement within cells, studying target engagement
Biosensors Electrochemical sensors, fluorescent probesReal-time monitoring of this compound levels or its redox-related activity
Synthetic Methodologies Green chemistry approaches, flow chemistry, catalytic methodsDeveloping efficient and sustainable routes for synthesizing this compound and its analogs

Compound Name List:

this compound

1,4-Benzoquinone (B44022)

p-Benzoquinone (PBQ)

Hydroquinone (B1673460)

Plastoquinone (PQ) analogs

2,3-dimethyl-1,4-benzoquinone

Halogenated (brominated and chlorinated) analogs

Non-halogenated analogs

ABQ-3 (2-chloro-3-((4-methoxyphenyl)amino)-5,6-dimethyl-1,4-benzoquinone)

ABQ-11

ABQ-12

Nicotinic acetylcholine receptors (nAChRs)

Acetylcholine

Atropine

Scopolamine

L-hyoscyamine

Cytisine

Ferruginine

Anatoxin-a

Choline

Enoxacin (ENX)

Quinolones

Fluoroquinolone (FQ)

1,8-naphthyridine (B1210474)

Bromadol

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Lawsone

Juglone

Nakijiquinones A-I

Q & A

Q. How can researchers enhance the reproducibility of this compound studies when reporting negative or inconclusive results?

  • Methodological Answer: Publish full datasets in supplementary materials, including raw electrophysiology traces and HPLC chromatograms. Use standardized nomenclature for compounds (e.g., IUPAC names instead of lab codes) and document batch-to-batch variability in synthesis. Negative results should still report effect sizes and confidence intervals to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.